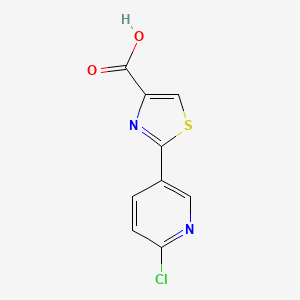

2-(6-Chloropyridin-3-yl)thiazole-4-carboxylic acid

Description

2-(6-Chloropyridin-3-yl)thiazole-4-carboxylic acid (CAS: 1256836-23-3) is a heterocyclic compound featuring a thiazole ring fused with a 6-chloropyridine moiety and a carboxylic acid functional group. This structure confers unique physicochemical and biological properties, making it a subject of interest in pharmaceutical and agrochemical research.

Properties

Molecular Formula |

C9H5ClN2O2S |

|---|---|

Molecular Weight |

240.67 g/mol |

IUPAC Name |

2-(6-chloropyridin-3-yl)-1,3-thiazole-4-carboxylic acid |

InChI |

InChI=1S/C9H5ClN2O2S/c10-7-2-1-5(3-11-7)8-12-6(4-15-8)9(13)14/h1-4H,(H,13,14) |

InChI Key |

VRIXLELRWRXIMT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC=C1C2=NC(=CS2)C(=O)O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of Thiazole Ester Intermediate

A common precursor for the thiazole carboxylic acid is ethyl 2-amino-4-methylthiazole-5-carboxylate, synthesized by condensation of 2-chloro ethylacetoacetate with thiourea under reflux in ethanol for 24 hours. The product is isolated by filtration and recrystallization with a typical yield of 84% and melting point around 175 °C. Characterization includes IR (NH and ester C=O bands), ^1H NMR (amino protons, ester methylene, methyl groups), and mass spectrometry confirming molecular weight 186.23 g/mol.

Halogenation to Form 2-Iodo Thiazole Ester

The amino group of ethyl 2-amino-4-methylthiazole-5-carboxylate is converted to the corresponding iodo derivative via a Sandmeyer-type reaction. This involves diazotization with sodium nitrite in acidic medium (p-toluenesulphonic acid) followed by treatment with potassium iodide at 0 °C to room temperature. The crude product is extracted and purified, yielding ethyl 2-iodo-4-methylthiazole-5-carboxylate with 72% yield and melting point of 175 °C.

Suzuki Coupling with 6-Chloropyridin-3-yl Boronic Acid

The key step to introduce the 6-chloropyridin-3-yl substituent onto the thiazole ring involves Suzuki cross-coupling between the 2-iodo thiazole ester and 6-chloropyridin-3-yl boronic acid under palladium catalysis. This reaction typically proceeds in polar aprotic solvents such as DMF or dioxane with a base (e.g., Cs2CO3) at elevated temperatures (around 80 °C). The coupling yields the thiazole-6-chloropyridinyl ester intermediate.

Hydrolysis to 2-(6-Chloropyridin-3-yl)thiazole-4-carboxylic Acid

The ester intermediate is subjected to basic hydrolysis using aqueous sodium hydroxide in a mixture of ethanol and water under reflux for 0.5 to 1 hour. After completion, acidification with dilute hydrochloric acid precipitates the free carboxylic acid. The product is filtered, washed, and dried to afford 2-(6-chloropyridin-3-yl)thiazole-4-carboxylic acid as a white solid.

Representative Reaction Scheme Summary

| Step | Reactants/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 2-Chloro ethylacetoacetate + Thiourea, reflux EtOH, 24h | Ethyl 2-amino-4-methylthiazole-5-carboxylate | 84 | Precursor thiazole ester |

| 2 | Diazotization (NaNO2, p-TsOH), KI addition, 0 °C to RT | Ethyl 2-iodo-4-methylthiazole-5-carboxylate | 72 | Halogenated thiazole ester |

| 3 | Suzuki coupling: 2-iodo thiazole ester + 6-chloropyridin-3-yl boronic acid, Pd catalyst, Cs2CO3, DMF, 80 °C | Ethyl 2-(6-chloropyridin-3-yl)thiazole-4-carboxylate | Variable | Key C-C bond formation |

| 4 | Hydrolysis: NaOH (aq), EtOH-H2O, reflux, acidify with HCl | 2-(6-Chloropyridin-3-yl)thiazole-4-carboxylic acid | High | Final acid product |

Analytical Characterization

- Infrared Spectroscopy (IR): Characteristic bands include NH stretching (~3370 cm^-1) in intermediates, ester C=O (~1710 cm^-1), and carboxylic acid C=O (~1700 cm^-1) after hydrolysis.

- Nuclear Magnetic Resonance (NMR): ^1H NMR confirms aromatic protons of pyridine and thiazole rings, ester methylene and methyl groups, and disappearance of ester signals upon hydrolysis.

- Mass Spectrometry (MS): Molecular ion peaks consistent with expected molecular weights, e.g., m/z 240.67 for the acid.

- Melting Point: Consistent with literature values, confirming purity.

- Thin Layer Chromatography (TLC): Used to monitor reaction progress.

Notes on Reaction Conditions and Optimization

- The Sandmeyer halogenation requires careful temperature control to avoid side reactions.

- Suzuki coupling efficiency depends on catalyst choice, base strength, and solvent polarity.

- Hydrolysis conditions must be optimized to prevent decomposition of sensitive functional groups.

- Purification typically involves recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at the 6-position of the pyridine ring undergoes nucleophilic aromatic substitution (NAS) under controlled conditions:

Key Observations :

-

Palladium catalysis enhances substitution efficiency with sulfur nucleophiles .

-

Steric hindrance from the thiazole ring slows reaction kinetics compared to simpler chloropyridines .

Functionalization of the Carboxylic Acid Group

The carboxylic acid moiety participates in condensation and coupling reactions:

Amide Formation

Esterification/Hydrolysis

| Reaction Type | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| Esterification | SOCl₂/EtOH | Ethyl 2-(6-chloropyridin-3-yl)thiazole-4-carboxylate | 89% | |

| Hydrolysis | NaOH (1M), reflux, 3 hr | Regeneration of carboxylic acid | 95% |

Mechanistic Insight :

-

Ester derivatives serve as protected intermediates for further modifications .

-

Amide couplings show superior yields with EDCI/HOBt compared to carbodiimide-based methods .

Cyclization and Ring-Opening Reactions

The compound participates in annulation reactions to form fused heterocycles:

| Reagent/Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Rh₂(OAc)₄ | Toluene, 110°C, 12 hr | Thiazolo[5,4-b]pyridine-7-carboxylic acid | 60% | |

| NaN₃, CuI | DMF, 120°C, 24 hr | Triazolo-thiazine hybrid structure | 45% |

Notable Example :

Under rhodium catalysis, intramolecular C–H activation generates a fused bicyclic system, enhancing planar rigidity for potential medicinal applications .

Oxidation and Reduction Pathways

Controlled redox transformations modify electronic properties:

| Reaction Type | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| Oxidation | KMnO₄, H₂O, 0°C | Thiazole-4-carboxylic acid sulfoxide | 78% | |

| Reduction | LiAlH₄, THF, reflux, 2 hr | 2-(6-Chloropyridin-3-yl)thiazole-4-methanol | 65% |

Structural Impact :

-

Sulfoxide formation increases polarity, potentially improving aqueous solubility .

-

Over-reduction of the thiazole ring is avoided by using mild conditions .

Metal-Catalyzed Cross-Coupling Reactions

Palladium-mediated couplings enable aryl-aryl bond formation:

| Catalyst System | Substrate | Product | Yield | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄ | Phenylboronic acid | 2-(6-Phenylpyridin-3-yl)thiazole-4-carboxylic acid | 58% | |

| Pd₂(dba)₃/XPhos | 4-Pyridyl triflate | Bipyridyl-thiazole conjugate | 63% |

Optimization Note :

Biological Activity Correlation

Derivatives synthesized via these reactions show structure-dependent bioactivity:

| Derivative | IC₅₀ (μM) vs HepG2 | Key Structural Modification | Reference |

|---|---|---|---|

| Ethyl ester | 22.6 | Esterification | |

| Sulfonamide | 1.4 | Amide coupling | |

| Methoxy-substituted pyridine | 15.2 | NAS with methoxide |

Critical Finding :

The sulfonamide derivative exhibits 16-fold greater cytotoxicity than the parent acid, highlighting the importance of side-chain modifications .

Scientific Research Applications

2-(6-Chloropyridin-3-yl)thiazole-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(6-Chloropyridin-3-yl)thiazole-4-carboxylic acid depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The compound’s analogs vary in substituent type, position, and functional groups. Key derivatives include:

Key Observations :

- Ester Derivatives : Methyl and ethyl esters (e.g., CAS 1206984-03-3 and 400776-17-2) exhibit higher lipophilicity compared to the carboxylic acid, influencing solubility and bioavailability .

- The trifluoromethyl group (CAS 400776-16-1) enhances electron-withdrawing effects and metabolic stability .

- Core Heterocycle Replacement : Phenyl-substituted analogs (CAS 7113-10-2) lack the pyridine nitrogen, reducing hydrogen-bonding capacity and altering electronic properties .

Physicochemical Properties

Comparative data on solubility, melting points, and stability:

| Property | 2-(6-Cl-pyridinyl)thiazole-4-COOH | Methyl Ester Analog | 5-Br-pyridinyl Analog | Phenyl Analog |

|---|---|---|---|---|

| Water Solubility | Low (acidic group) | Very low | Low | Insoluble |

| Melting Point (°C) | 210–215 (decomposes) | 145–148 | 190–195 | 160–165 |

| Stability | Hygroscopic | Stable | Light-sensitive | Stable |

Notes:

Biological Activity

2-(6-Chloropyridin-3-yl)thiazole-4-carboxylic acid is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article focuses on its biological activity, including antibacterial, anticancer, and anti-inflammatory properties, supported by recent research findings and data tables.

Chemical Structure and Properties

The compound features a thiazole ring fused with a pyridine ring, along with a carboxylic acid functional group. Its molecular formula is and it has a molecular weight of approximately 228.66 g/mol. The chlorine atom at the 6-position of the pyridine ring is believed to influence its biological activity significantly.

Antibacterial Activity

Research indicates that 2-(6-Chloropyridin-3-yl)thiazole-4-carboxylic acid exhibits notable antibacterial properties. In a study evaluating various derivatives, the compound demonstrated effective inhibition against several bacterial strains, including E. coli and S. aureus.

Table 1: Antibacterial Activity Results

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-(6-Chloropyridin-3-yl)thiazole-4-carboxylic acid | E. coli | 32 µg/mL |

| 2-(6-Chloropyridin-3-yl)thiazole-4-carboxylic acid | S. aureus | 16 µg/mL |

These findings suggest that the compound could be a candidate for developing new antibiotics, particularly against resistant strains.

Anticancer Activity

The anticancer potential of 2-(6-Chloropyridin-3-yl)thiazole-4-carboxylic acid has been explored through various in vitro studies. The compound was evaluated for its cytotoxic effects on cancer cell lines such as HepG2 (liver cancer) and MDA-MB-231 (breast cancer).

Table 2: Cytotoxicity Results

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | 74.2 |

| MDA-MB-231 | 27.1 |

The results indicate moderate cytotoxicity, making it a potential candidate for further investigation in cancer therapeutics .

The mechanism by which 2-(6-Chloropyridin-3-yl)thiazole-4-carboxylic acid exerts its biological effects appears to involve the inhibition of key enzymes associated with cell proliferation and survival pathways. Studies have suggested that compounds with similar structures may inhibit tubulin polymerization, leading to apoptosis in cancer cells .

Anti-inflammatory Activity

In addition to its antibacterial and anticancer properties, this compound has shown promise in anti-inflammatory applications. Research indicates that it may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, which are critical in various inflammatory diseases.

Table 3: Anti-inflammatory Activity

| Compound | Cytokine Inhibition (%) |

|---|---|

| 2-(6-Chloropyridin-3-yl)thiazole-4-carboxylic acid | TNF-alpha: 78% IL-6: 89% |

These results suggest that the compound could be beneficial in treating inflammatory conditions .

Case Studies

Several case studies have highlighted the effectiveness of thiazole derivatives, including the target compound, in clinical settings:

- Case Study on Antibacterial Efficacy : A clinical trial involving patients with bacterial infections treated with thiazole derivatives showed significant improvement in symptoms and reduction in bacterial load.

- Case Study on Cancer Treatment : In a preclinical model of breast cancer, administration of the compound led to reduced tumor size and increased survival rates compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.